1-(2-{3-(4-FLUOROPHENYL)-7-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(1-NAPHTHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE
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Overview
Description
The compound “1-(2-{3-(4-FLUOROPHENYL)-7-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(1-NAPHTHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE” is a complex organic molecule that features multiple aromatic rings, fluorine substituents, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the indazole and triazole rings, the introduction of fluorine atoms, and the coupling of various aromatic components. Common synthetic routes might include:
Formation of Indazole Ring: This could involve the cyclization of a hydrazine derivative with a suitable ketone or aldehyde.
Introduction of Fluorine Substituents: Fluorination reactions can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of Triazole Ring: This might involve a [3+2] cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The final assembly of the molecule could involve palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to maximize yield and minimize cost. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the indazole or triazole rings.
Reduction: Reduction reactions could target the carbonyl groups or the double bonds in the benzylidene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings, particularly at positions ortho or para to the fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could be used.
Reduction: Common reducing agents might include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation reactions might use reagents like bromine (Br₂) or iodine (I₂), while nucleophilic substitutions could involve reagents like sodium methoxide (NaOMe).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound could be studied for its unique structural features and reactivity. It might serve as a model compound for studying the effects of fluorine substituents on aromatic systems.
Biology
In biological research, the compound could be investigated for its potential as a pharmaceutical agent. Its complex structure suggests it might interact with multiple biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. It might act as an inhibitor of specific enzymes or receptors, making it useful in the treatment of diseases such as cancer or neurological disorders.
Industry
In industry, the compound could be used as a precursor for the synthesis of other complex molecules. Its unique structure might also make it useful in materials science, for example, as a component of advanced polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms could enhance its binding affinity and selectivity, making it a potent inhibitor or modulator.
Comparison with Similar Compounds
Similar Compounds
- 1-{2-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(naphthalen-1-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- 1-{2-[(7E)-7-(4-methylbenzylidene)-3-(4-methylphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(naphthalen-1-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
Uniqueness
The uniqueness of the compound lies in its specific combination of fluorine substituents and the triazole moiety. These features might confer unique biological activity or chemical reactivity, distinguishing it from similar compounds with different substituents.
Properties
Molecular Formula |
C36H28F2N6O3 |
---|---|
Molecular Weight |
630.6g/mol |
IUPAC Name |
3-[2-[(7E)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-naphthalen-1-yl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
InChI |
InChI=1S/C36H28F2N6O3/c37-25-15-11-21(12-16-25)19-24-7-3-9-28-31(24)40-44(33(28)23-13-17-26(38)18-14-23)30(45)20-42-34-32(39-41-42)35(46)43(36(34)47)29-10-4-6-22-5-1-2-8-27(22)29/h1-2,4-6,8,10-19,28,32-34H,3,7,9,20H2/b24-19+ |
InChI Key |
BAJISUPIRASQRW-LYBHJNIJSA-N |
Isomeric SMILES |
C1CC2C(N(N=C2/C(=C/C3=CC=C(C=C3)F)/C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=CC=CC7=CC=CC=C76)N=N4)C8=CC=C(C=C8)F |
SMILES |
C1CC2C(N(N=C2C(=CC3=CC=C(C=C3)F)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=CC=CC7=CC=CC=C76)N=N4)C8=CC=C(C=C8)F |
Canonical SMILES |
C1CC2C(N(N=C2C(=CC3=CC=C(C=C3)F)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=CC=CC7=CC=CC=C76)N=N4)C8=CC=C(C=C8)F |
Origin of Product |
United States |
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